1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one
Description
Alternative Nomenclatural Conventions in Chemical Literature
While the IUPAC name is definitive, alternative naming conventions appear in chemical databases and commercial catalogs:
- Functional group prioritization :
- Registry-based shorthand :
These variations reflect contextual emphasis on either substituent positions (e.g., “3',5'”) or the propiophenone core.
Comparative Analysis of Registry Numbers (CAS, PubChem CID)
Registry identifiers for this compound are consistent across major chemical databases:
| Registry Type | Identifier | Source |
|---|---|---|
| CAS Registry | 178374-78-2 | |
| PubChem CID | 519479 | |
| EC Number | 670-871-5 | |
| MDL Number | MFCD00061287 | |
| Beilstein Registry | 7372089 |
Key observations :
- The CAS number 178374-78-2 is universally recognized, appearing in commercial catalogs (e.g., Thermo Scientific), safety data sheets, and academic databases (NIST, PubChem).
- PubChem CID 519479 links to structural, spectral, and supplier data.
- Discrepancies in auxiliary identifiers (e.g., Beilstein) arise from database-specific curation protocols.
Properties
IUPAC Name |
1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-2-8(12)5-3-6(10)9(13)7(11)4-5/h3-4,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIDRPUAOWTRGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334040 | |
| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178374-78-2 | |
| Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 178374-78-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method 1: Nitration and Reduction
This method involves the nitration of a suitable precursor followed by reduction to yield the desired compound.
Step 1: Nitration
- A precursor such as 3,5-difluoroacetophenone is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at low temperatures (0 to 5 °C) to introduce a nitro group.
Step 2: Reduction
- The nitro compound is then reduced using catalytic hydrogenation or chemical reducing agents (like iron and hydrochloric acid) to convert the nitro group into an amino group, which can subsequently be converted into a hydroxyl group.
Method 2: Direct Fluorination
In this method, fluorination is performed directly on the phenolic compound.
Step 1: Fluorination
- Starting from a hydroxyacetophenone derivative, fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Step 2: Acylation
- The resulting fluorinated intermediate can then undergo acylation with propanoyl chloride in the presence of a base (like pyridine) to yield the desired propanone derivative.
Method 3: Multi-step Synthesis
A more complex synthesis route involves multiple steps including protection and deprotection strategies.
Step 1: Protection of Hydroxyl Group
- The hydroxyl group of a precursor phenol can be protected using silylation or other protective groups.
Step 2: Substitution and Deprotection
- Following substitution reactions to introduce fluorine and other functional groups, the protective group is removed to yield the final product.
The following table summarizes the key aspects of each preparation method:
| Method | Key Steps | Yield Potential | Complexity Level |
|---|---|---|---|
| Nitration and Reduction | Nitration → Reduction | Moderate | Medium |
| Direct Fluorination | Fluorination → Acylation | High | Medium |
| Multi-step Synthesis | Protection → Substitution → Deprotection | Variable | High |
Research indicates that compounds similar to 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one exhibit significant biological activity, particularly in modulating estrogen receptors. The unique arrangement of functional groups in this compound enhances its binding affinity to biological targets.
Biological Activity
Studies have shown that derivatives of this compound may influence gene expression related to estrogen signaling pathways, making them candidates for further pharmacological exploration.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3,5-difluoro-4-hydroxybenzoic acid.
Reduction: Formation of 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
Antioxidant Activity
Research indicates that 1-(3,5-difluoro-4-hydroxyphenyl)propan-1-one exhibits significant antioxidant properties. A study demonstrated its ability to inhibit sorbitol accumulation in isolated rat lenses, suggesting potential for preventing long-term complications associated with diabetes .
Aldose Reductase Inhibition
The compound has been investigated for its inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. In a structure-activity relationship study, derivatives of this compound showed varying degrees of inhibition, with certain modifications enhancing potency .
| Compound | Aldose Reductase Inhibition (%) | Antioxidant Activity |
|---|---|---|
| 5a | 72 | Moderate |
| 5b | 85 | High |
Cell Biology
This compound is utilized in cell biology for studying cellular responses to oxidative stress. Its application in cell culture systems allows researchers to explore mechanisms of cell survival and apoptosis under oxidative conditions .
Drug Development
The compound serves as a lead structure in the development of new therapeutic agents targeting diabetes-related complications. Its modifications have led to the synthesis of various analogs that enhance efficacy and selectivity against specific biological targets .
Case Study 1: Diabetes Complications
A study published by Elsevier evaluated the efficacy of modified derivatives of this compound in inhibiting aldose reductase. The results indicated that certain derivatives could significantly reduce sorbitol levels in diabetic models, showcasing their potential as therapeutic agents for managing diabetes complications .
Case Study 2: Antioxidant Mechanisms
In another investigation, the antioxidant effects of the compound were assessed using various in vitro models. The findings revealed that it effectively scavenged free radicals and protected against oxidative damage in cellular systems, highlighting its relevance in developing antioxidants for clinical use .
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and bioavailability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s properties are best understood through comparison with analogs differing in substituent type, position, or backbone modifications. Key examples include:
Physicochemical Properties
- Lipophilicity: Fluorine substituents in 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one increase logP compared to non-fluorinated analogs like 4-hydroxypropiophenone. However, the hydroxyl group moderates this effect, balancing solubility and membrane permeability .
- Hydrogen Bonding : The hydroxyl group enables strong hydrogen-bonding interactions, distinguishing it from alkoxy-substituted analogs (e.g., 1-(3,5-difluoro-4-isobutoxyphenyl)propan-1-one) .
- Thermal Stability : Fluorine’s small size and high electronegativity confer greater thermal stability compared to bromine or chlorine analogs .
Biological Activity
1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. It is characterized by its unique structural features, which include a propanone functional group and a phenolic structure with two fluorine atoms and a hydroxyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₉H₈F₂O₂
- Molar Mass : Approximately 186.158 g/mol
- Structural Features :
- Hydroxyl group at the 4-position
- Difluoromethyl substituents at the 3 and 5 positions
Biological Activity
This compound exhibits notable biological activity, particularly as a potential pharmaceutical agent. Preliminary studies suggest that it may function as a selective estrogen receptor modulator (SERM), influencing estrogen receptor activity in various tissues. The presence of fluorine and hydroxyl groups may enhance its binding affinity to biological targets, making it a candidate for further pharmacological studies .
Research indicates that compounds similar to this compound may interact with estrogen receptors (ERs), which play critical roles in regulating gene expression and cellular responses associated with estrogen signaling pathways. The interaction studies are essential for understanding how this compound influences biological systems and its implications for therapeutic applications .
Pharmacological Applications
The compound has potential applications in various fields, particularly in the treatment of hormone-related conditions such as breast cancer. Its ability to modulate estrogen receptor activity suggests that it could be explored as a therapeutic agent for conditions influenced by estrogen levels.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with other structurally similar compounds. Here are some comparable compounds and their activities:
| Compound Name | Activity Type | Reference |
|---|---|---|
| Bisphenol A derivatives | ER modulators | |
| Tamoxifen | SERM | |
| Hydroquinone | Antioxidant | |
| 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)... | Cytotoxicity in cancer cells |
Study on Estrogen Receptor Modulation
A study investigated the binding affinity of various compounds to estrogen receptors, highlighting that compounds with structural similarities to this compound exhibited significant interaction with ERβ. This suggests that the compound may act as an antagonist or partial agonist depending on the specific cellular context .
Antioxidant Activity Assessment
Another research effort assessed the antioxidant properties of related compounds, revealing that those with hydroxyl groups demonstrated moderate antioxidant activities comparable to established standards like ascorbic acid. This indicates potential for broader therapeutic applications beyond hormonal modulation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one, and how can reaction parameters be optimized to enhance yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using propanoyl chloride and a fluorinated phenolic precursor under controlled acidic conditions (e.g., AlCl₃ or BF₃ catalysis). Optimizing stoichiometry, reaction temperature (typically 0–25°C), and solvent polarity (e.g., dichloromethane) is critical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield. Monitoring intermediates using TLC and adjusting reaction times based on NMR progression (e.g., disappearance of phenolic -OH signals at δ 9–10 ppm) ensures reproducibility .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para-fluorine coupling constants ~12–15 Hz) and ketone carbonyl signals (δ ~200–210 ppm).
- HRMS : Verify molecular ion [M+H]⁺ matching the theoretical mass (C₉H₇F₂O₂: 188.04 g/mol).
- HPLC : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). Discrepancies in retention times or unexpected peaks may indicate byproducts from incomplete acylation or deprotection .
Advanced Research Questions
Q. What crystallographic challenges arise during structural determination of this compound, and how can SHELX software resolve data inconsistencies?
- Methodological Answer : Fluorine atoms and hydroxyl groups introduce disorder or twinning, complicating refinement. In SHELXL:
- Use TWIN and HKLF5 commands to model twinned data.
- Apply SIMU and DELU restraints to stabilize fluorine positional parameters.
- Refine hydrogen bonding (e.g., O-H···F interactions) using AFIX constraints. Validate with R-factor convergence (<5% discrepancy) and outlier-free difference maps .
Q. How do fluorine substituents affect the compound’s electronic properties and stability under varying pH conditions?
- Methodological Answer : Fluorine’s electronegativity enhances ketone electrophilicity, increasing susceptibility to nucleophilic attack. Stability studies in buffered solutions (pH 2–12) monitored via UV-Vis (λmax ~270 nm) reveal degradation at high pH due to deprotonation of the hydroxyl group. Computational DFT studies (e.g., Gaussian09) show lowered LUMO energy (-1.8 eV) compared to non-fluorinated analogs, correlating with reactivity in SNAr reactions .
Q. What computational strategies predict the bioactivity and ADMET profiles of this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using flexible ligand settings. Fluorine’s hydrophobic interactions improve binding affinity scores (~-8.5 kcal/mol).
- ADMET Prediction (SwissADME) : LogP (~2.1) and PSA (~40 Ų) suggest moderate blood-brain barrier permeability but potential hepatotoxicity. Validate in vitro using hepatic microsomal assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
